molecular formula C6H12N4 B13114682 Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine

Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine

Cat. No.: B13114682
M. Wt: 140.19 g/mol
InChI Key: ZHKZAAUNUHGVOJ-UHFFFAOYSA-N
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Description

Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine is a heterocyclic compound with a unique structure that includes a pyrazolo and pyridazine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired heterocyclic structure . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of nitrogen atoms and substituents.

    Pyridazinones: These compounds have a pyridazine ring with a keto group, offering different biological activities and applications.

Uniqueness

Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine is unique due to its specific ring fusion and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

3,4,8,9-tetrazatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C6H12N4/c1-4-3-2-7-10-6(3)5(1)9-8-4/h3-10H,1-2H2

InChI Key

ZHKZAAUNUHGVOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CNNC3C1NN2

Origin of Product

United States

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